1,4-Dimethyl-1H-1,2,3-triazol-5-amine: A Comprehensive Technical Guide on Synthesis, Reactivity, and Advanced Scaffold Design
1,4-Dimethyl-1H-1,2,3-triazol-5-amine: A Comprehensive Technical Guide on Synthesis, Reactivity, and Advanced Scaffold Design
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, renowned for its high dipole moment, metabolic stability, and ability to act as a non-classical bioisostere for amide bonds. While 1,4-disubstituted triazoles are routinely accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of 5-amino-1,2,3-triazoles—such as 1,4-Dimethyl-1H-1,2,3-triazol-5-amine (CAS: 1536564-18-7)—requires distinct mechanistic paradigms[1][2].
This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and thermodynamic behaviors (specifically the Dimroth rearrangement) of 1,4-Dimethyl-1H-1,2,3-triazol-5-amine. By detailing field-proven, self-validating protocols, this guide equips drug development professionals with the mechanistic logic required to harness this molecule for peptidomimetic design and late-stage functionalization[3][4].
Physicochemical & Structural Profiling
1,4-Dimethyl-1H-1,2,3-triazol-5-amine is characterized by a unique "push-pull" electronic system. The electron-donating C5-amino group significantly increases the electron density of the triazole ring, altering the polarity of the N1–N2 bond compared to standard triazoles[2]. This electronic configuration is critical for its utility as a chelating agent, a precursor for Buchwald-Hartwig cross-couplings, and a turn-inducer in constrained peptides[3][4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Name | 1,4-Dimethyl-1H-1,2,3-triazol-5-amine | IUPAC standard nomenclature. |
| CAS Registry Number | 1536564-18-7 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C₄H₈N₄ | Defines the stoichiometric baseline[1]. |
| Molecular Weight | 112.13 g/mol | Highly atom-efficient building block. |
| Monoisotopic Mass | 112.0749 Da | Target mass for HRMS (ESI+) validation[1]. |
| SMILES String | CC1=C(N(N=N1)C)N | Used for in silico docking and property prediction[1]. |
Mechanistic Insights: Cycloaddition and the Dimroth Thermodynamic Sink
The synthesis of 5-amino-1,2,3-triazoles bypasses standard alkyne click chemistry, relying instead on the base-promoted Dipolar Azide-Nitrile Cycloaddition (DCR) [2]. In this pathway, an active methylene compound (propionitrile) is deprotonated to form a highly nucleophilic ketenimine anion, which subsequently attacks methyl azide.
The Dimroth Rearrangement
A critical causality in the handling of 1,4-Dimethyl-1H-1,2,3-triazol-5-amine is its susceptibility to the Dimroth Rearrangement [5]. Because the C5-amino group donates electron density into the ring, the N1–N2 bond becomes labile under thermal stress or strongly basic conditions.
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Ring Opening: The triazole ring opens to form a transient diazoamidine intermediate[3].
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Bond Rotation & Recyclization: The intermediate undergoes C–N bond rotation, and the exocyclic nitrogen attacks the diazo group.
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Isomerization: This results in the migration of the N1-methyl group to the exocyclic amine, yielding the thermodynamic sink: 4-methyl-N-methyl-1H-1,2,3-triazol-5-amine[5][6].
Understanding this rearrangement is paramount; it can either be suppressed to isolate the kinetic product or intentionally triggered to access N-alkylated isomers.
Mechanistic Visualization
Mechanistic pathway of the azide-nitrile cycloaddition and subsequent Dimroth rearrangement.
Experimental Protocol: Self-Validating Synthesis Workflow
To synthesize 1,4-Dimethyl-1H-1,2,3-triazol-5-amine with high regioselectivity while suppressing the Dimroth rearrangement, strict control over temperature and base equivalents must be maintained[2][7].
Safety Causality: Pure methyl azide is highly explosive and volatile. Never isolate methyl azide. The protocol below utilizes a safe, in situ generation or surrogate strategy to ensure laboratory safety while maintaining reaction efficacy.
Step-by-Step Methodology
Reagents: Propionitrile (1.0 equiv), Methyl azide (1.2 equiv, generated in situ as a solution in DMSO/MTBE), Potassium tert-butoxide (KOtBu, 0.5 equiv), Anhydrous DMSO.
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Base Matrix Preparation:
-
Under an argon atmosphere, dissolve propionitrile (10 mmol) in anhydrous DMSO (15 mL).
-
Causality: DMSO is chosen over protic solvents to prevent premature quenching of the ketenimine anion and to accelerate the [3+2] cycloaddition[7].
-
-
Enolization / Ketenimine Formation:
-
Cool the reaction vessel to 10 °C. Add KOtBu (5 mmol) in a single portion. Stir for 15 minutes.
-
Self-Validation Check: The solution will transition to a pale yellow/orange hue, indicating the formation of the active ketenimine species.
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-
Cycloaddition:
-
Slowly introduce the methyl azide solution (12 mmol) dropwise over 20 minutes to prevent thermal runaway.
-
Warm the reaction to 25 °C and stir for 3 hours.
-
Causality: Keeping the temperature strictly at or below 25 °C prevents the thermodynamic Dimroth rearrangement, locking the molecule in the desired 1,4-dimethyl-5-amino configuration[2][7].
-
-
Reaction Quenching & Extraction:
-
Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).
-
Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove DMSO.
-
Self-Validation Check: TLC (Dichloromethane:Methanol 9:1) should reveal a highly polar, UV-active spot (the product) distinct from the non-polar nitrile starting material.
-
-
Purification & Verification:
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (SiO₂, DCM/MeOH gradient).
-
Analytical Validation: ¹H NMR (CDCl₃) must show two distinct singlet peaks for the methyl groups (around δ 3.8 ppm for N-CH₃ and δ 2.2 ppm for C-CH₃) and a broad singlet for the -NH₂ protons (around δ 4.0 ppm). If the Dimroth rearrangement occurred, a doublet for an N-H coupled methyl group would appear.
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Applications in Drug Discovery & Chemical Biology
The isolated 1,4-Dimethyl-1H-1,2,3-triazol-5-amine serves as an advanced intermediate for several cutting-edge applications:
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Peptidomimetics & Turn Inducers: The rigid geometry of the 5-amino-1,2,3-triazole core effectively mimics the cis-amide bond of peptides. Incorporating this scaffold into peptide chains forces the molecule into a reverse-turn conformation, which is highly valuable for designing protease-resistant therapeutics[3][8].
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Buchwald-Hartwig Amination: The free C5-amino group can undergo palladium-catalyzed cross-coupling with aryl halides. Utilizing NHC-Pd catalysts, researchers can synthesize N-aryl-5-amino-1,2,3-triazoles, a class of compounds that has demonstrated potent activity as HSP90 inhibitors (with IC₅₀ values in the nanomolar range) and kinase modulators[3][4].
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Denitrogenative Carbene Generation: Under specific acidic conditions, the triazole ring can be forced to extrude nitrogen gas (N₂), generating a highly reactive carbene intermediate. This carbene can insert into O-H or N-H bonds, allowing for the rapid, metal-free synthesis of heavily functionalized 1H-imidazoles[2][7].
References
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1536564-18-7 (C4H8N4) - PubChemLite | uni.lu | 1
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Dimroth rearrangement - Wikipedia | wikipedia.org | 5
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Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement | The Journal of Organic Chemistry - ACS Publications | acs.org | 3
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC | nih.gov | 4
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Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI | mdpi.com | 2
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- 1. PubChemLite - 1536564-18-7 (C4H8N4) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
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- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
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